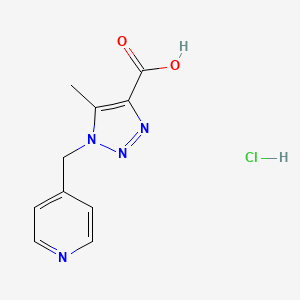

5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Description

5-Methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 5, a pyridin-4-ylmethyl moiety at position 1, and a carboxylic acid group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biological and pharmaceutical studies.

Properties

IUPAC Name |

5-methyl-1-(pyridin-4-ylmethyl)triazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2.ClH/c1-7-9(10(15)16)12-13-14(7)6-8-2-4-11-5-3-8;/h2-5H,6H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLIXTHPKWKKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=NC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-84-4 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Coordination Chemistry

One of the primary applications of 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is in coordination chemistry. The triazole group acts as a versatile ligand capable of coordinating with various metal ions to form coordination complexes. These complexes are significant for:

- Catalysis : Metal-triazole complexes can serve as catalysts in organic transformations and polymerizations.

- Material Science : Coordination polymers formed from this compound exhibit unique structural diversity and luminescent properties, making them suitable for applications in photonics and sensing technologies .

Medicinal Chemistry

The compound's triazole structure is also relevant in medicinal chemistry. Triazoles are known for their pharmacological activities, including:

- Antifungal Activity : Compounds containing triazole rings are widely used as antifungal agents. Research indicates that derivatives of this compound may exhibit similar properties, potentially leading to the development of new antifungal medications .

- Anticancer Properties : Some studies have explored the anticancer activity of triazole derivatives, suggesting that this compound could be investigated further for its potential to inhibit tumor growth .

Biological Applications

The compound has been studied for its biological properties, particularly its role as a bioactive molecule. It has shown promise in:

- Cell Culture Applications : As a buffering agent in cell culture media, it helps maintain physiological pH levels, which is crucial for cell viability and function .

- Drug Development : The synthesis of new derivatives based on this compound can lead to the discovery of novel therapeutic agents targeting various diseases.

Analytical Chemistry

In analytical chemistry, the compound can be utilized as a reagent for the detection of specific ions or molecules due to its ability to form stable complexes with metals. This property can be exploited in:

- Sensor Development : The incorporation of this compound into sensor devices may enhance sensitivity and selectivity for detecting environmental pollutants or biological markers.

Case Study 1: Synthesis and Characterization

A study conducted by Kalmaraj et al. detailed the synthesis of 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride through a multi-step process involving azide chemistry. The resulting product was characterized using various spectroscopic techniques (IR, NMR) and crystallography, confirming its structural integrity and purity .

Case Study 2: Antifungal Activity

Research published in Journal of Medicinal Chemistry evaluated the antifungal properties of triazole derivatives related to this compound. In vitro assays demonstrated significant activity against several fungal strains, indicating potential for further development into therapeutic agents .

Case Study 3: Coordination Polymers

A paper in Solid State Chemistry explored the formation of coordination polymers using this compound as a ligand with lanthanide ions. The resulting materials exhibited interesting luminescent properties that could have applications in display technologies and sensors .

Mechanism of Action

The mechanism by which 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, it may interact with enzymes or receptors in biological systems, leading to specific biochemical responses.

Comparison with Similar Compounds

Implications for Drug Design

Zwitterionic Modifications : Introducing zwitterionic groups (e.g., thiazol-2-yl) could balance solubility and permeability for the target compound .

Prodrug Strategies : Conversion of the carboxylic acid to esters or amides (e.g., ethyl or hydrazide derivatives) may enhance bioavailability, as seen in and .

Targeted Substituents : Pyridin-4-ylmethyl groups may offer unique binding interactions with kinases or receptors, warranting further structural optimization .

Biological Activity

5-Methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 254.67 g/mol. Its structure features a triazole ring, a pyridine moiety, and a carboxylic acid group, which contribute to its biological activity and versatility in research applications .

The biological activity of 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is primarily attributed to its interactions with various molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Receptor Modulation : It can act on receptors that mediate cellular signaling pathways.

- Antimicrobial Activity : The triazole ring is known for its ability to disrupt fungal cell wall synthesis and has shown efficacy against various bacterial strains .

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 | |

| Escherichia coli | 3.12–12.5 | |

| Pseudomonas aeruginosa | 8 |

These results suggest that 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride may be effective against resistant bacterial strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study screening a panel of 60 human cancer cell lines demonstrated that derivatives of triazole compounds significantly inhibited cell growth across various cancer types:

These findings indicate potential for development as an anticancer agent.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that the compound exhibited cytotoxic effects on human leukemic T-cells, inducing apoptosis through mitochondrial membrane potential disruption and DNA fragmentation .

- Synthesis and Characterization : The synthesis involves reacting 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with pyridin-4-ylmethyl chloride under specific conditions (e.g., DMF solvent at elevated temperatures). Characterization techniques such as X-ray diffraction confirm the structural integrity of synthesized compounds .

Preparation Methods

Cycloaddition of Azides and β-Ketoesters

A key step in synthesizing 5-methyl-1,2,3-triazoles involves the copper-free 1,3-dipolar cycloaddition between azides and β-ketoesters or related substrates. For instance, a general procedure reported by ACS Publications describes the reaction of β-ketoesters with azides in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at 50 °C overnight. This yields 5-methyl-1,2,3-triazole derivatives with high efficiency.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Cycloaddition | β-ketoester + Azide | DBU, MeCN, 50 °C, overnight | 5-methyl-1,2,3-triazole derivatives |

For example, ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate was obtained as an intermediate, which can be hydrolyzed to the corresponding acid.

Conversion to Hydrochloride Salt

The free acid form is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, which improves the compound's stability and handling properties. This step is essential for generating the final product, 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride .

Alternative Synthetic Routes and Related Preparations

Azide Formation and Cycloaddition

The azides used in triazole synthesis are often prepared by nucleophilic substitution of halides with sodium azide in the presence of ammonium chloride as a phase-transfer catalyst. This method ensures efficient generation of azides for subsequent cycloaddition.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Yield and Purity: The DBU-promoted cycloaddition yields 5-methyl-1,2,3-triazoles in good to excellent yields (typically >70%) with straightforward purification by chromatography.

- Spectroscopic Characterization: The intermediates and final compounds show characteristic NMR signals consistent with the triazole and pyridine rings, as well as carboxylic acid protons. IR spectra confirm functional groups such as carboxyl (around 1748 cm⁻¹) and triazole ring vibrations.

- Molecular Weight and Formula: The hydrochloride salt has a molecular formula C10H11ClN4O2 and molecular weight of 254.67 g/mol, confirmed by HRMS and elemental analysis.

- Stability: Formation of the hydrochloride salt improves compound stability and solubility, facilitating biological testing and handling.

Q & A

Basic: What synthetic methodologies are optimal for preparing 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride?

Answer:

The synthesis typically involves cyclocondensation reactions. For example:

- Step 1 : Start with ethyl acetoacetate and react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

- Step 2 : Introduce pyridin-4-ylmethylamine via alkylation or nucleophilic substitution.

- Step 3 : Cyclize with phenylhydrazine or azide derivatives to form the triazole core. Hydrolysis under basic conditions (e.g., NaOH) converts esters to carboxylic acids, followed by HCl treatment to form the hydrochloride salt .

Key Data : In analogous syntheses, yields range from 65–85% depending on reaction conditions (e.g., solvent, temperature) .

Basic: How can spectroscopic techniques confirm the compound’s structural integrity?

Answer:

- NMR : Look for characteristic peaks: pyridine protons at δ 8.5–8.7 ppm, triazole protons at δ 7.8–8.1 ppm, and methyl groups at δ 2.1–2.4 ppm. Carboxylic acid protons may appear as broad signals .

- IR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- X-ray crystallography : Used to resolve ambiguities in tautomeric forms (e.g., triazole vs. tetrazole configurations) .

Advanced: How to resolve contradictions in spectral data between synthetic batches?

Answer:

Discrepancies often arise from tautomerism or byproducts. Mitigation strategies:

- HPLC-MS : Quantify impurities and identify side products (e.g., unreacted intermediates) .

- DFT calculations : Compare experimental NMR/IR data with theoretical predictions to assign tautomeric forms (e.g., 1H- vs. 2H-triazole configurations) .

- Crystallographic analysis : Resolve ambiguities in solid-state structures .

Advanced: What computational approaches predict the compound’s reactivity in biological systems?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Adjust protonation states to account for the hydrochloride salt’s solubility .

Example : Analogous triazole-carboxylic acids show strong binding to metalloenzymes due to carboxylate coordination .

Basic: What are the critical stability considerations for long-term storage?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the triazole or carboxylic acid groups .

- Humidity : Maintain <40% relative humidity; the hydrochloride salt is hygroscopic and may degrade via deliquescence .

- Light : Protect from UV exposure to avoid photolytic cleavage of the triazole ring .

Advanced: How to assess environmental impacts of this compound under regulatory frameworks?

Answer:

- Environmental fate studies : Measure biodegradability (OECD 301) and soil adsorption (OECD 106) .

- Ecotoxicology : Use Daphnia magna or Danio rerio models to determine LC50 values for aquatic toxicity .

- Degradation products : Analyze via LC-MS/MS after exposure to simulated sunlight (Xenon arc lamp) to identify persistent metabolites .

Advanced: How does the pyridine substituent influence the compound’s physicochemical properties?

Answer:

- Solubility : The pyridine moiety enhances water solubility at acidic pH due to protonation, while the hydrochloride salt improves polar solvent compatibility .

- pKa : Pyridine nitrogen (pKa ~4.5) and carboxylic acid (pKa ~2.8) govern pH-dependent behavior. Use potentiometric titration for precise measurement .

- LogP : Experimental logP values (e.g., ~1.2) can be validated via shake-flask methods .

Basic: What safety protocols are essential during handling?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to minimize inhalation risks; the compound may release HCl vapors upon heating .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Analog synthesis : Vary substituents on the pyridine or triazole rings (e.g., electron-withdrawing groups) .

- Biological assays : Test against enzyme targets (e.g., carbonic anhydrase) using fluorescence-based activity assays .

- Data analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity .

Advanced: How to address discrepancies in bioactivity data across research groups?

Answer:

- Standardize assays : Use identical enzyme sources (e.g., recombinant human vs. bacterial) and buffer conditions (pH 7.4, 25°C) .

- Control for salt effects : Compare hydrochloride salt vs. free base activity; counterions may influence solubility .

- Replicate studies : Publish full synthetic and analytical protocols to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.